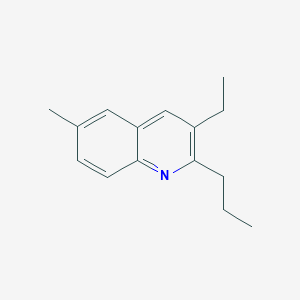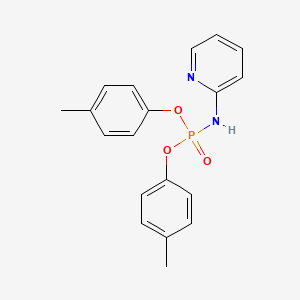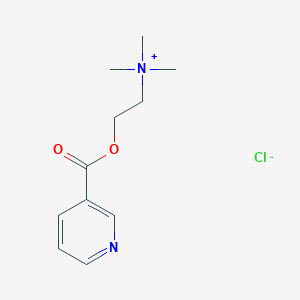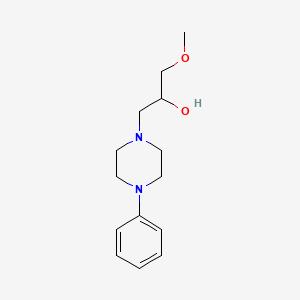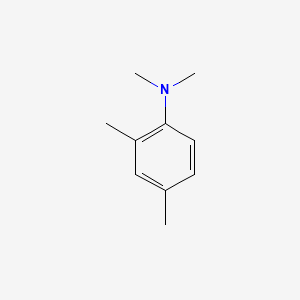![molecular formula C18H18N4OS B14742278 N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide CAS No. 6487-37-2](/img/structure/B14742278.png)
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a phenyldiazenylphenyl group and a carbamothioyl moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysfunction.
Wirkmechanismus
The mechanism of action of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-sulfamoylphenyl)carbamothioyl]amides: These compounds share a similar carbamothioyl moiety but differ in the substituents on the phenyl ring.
4-thioureidobenzenesulfonamide derivatives: These compounds have a similar thioureido group but vary in their acyl substituents.
Uniqueness
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrases with high specificity and potency sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6487-37-2 |
|---|---|
Molekularformel |
C18H18N4OS |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H18N4OS/c23-17(13-5-4-6-13)20-18(24)19-14-9-11-16(12-10-14)22-21-15-7-2-1-3-8-15/h1-3,7-13H,4-6H2,(H2,19,20,23,24) |
InChI-Schlüssel |
PRQPYYOUQOTPHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



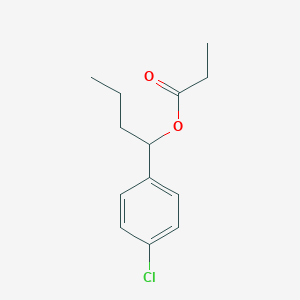
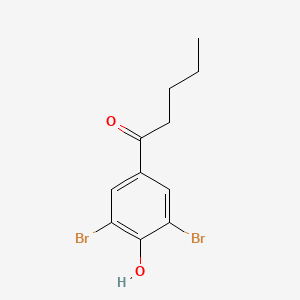

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
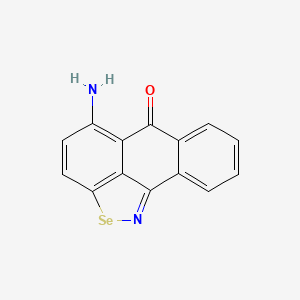
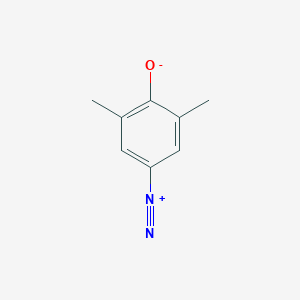
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
